An In-depth Technical Guide to 3-Cyclohexylpropionic Acid: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 3-Cyclohexylpropionic Acid: Properties, Synthesis, and Applications in Research and Development
This guide provides a comprehensive technical overview of 3-Cyclohexylpropionic acid (CAS No. 701-97-3), a versatile carboxylic acid with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, synthesis methodologies, analytical techniques, and key applications.
Core Chemical Identity and Properties
3-Cyclohexylpropionic acid, also known as 3-cyclohexanepropionic acid, is a saturated fatty acid characterized by a cyclohexyl ring attached to a propionic acid tail.[1][2][3] This unique structure imparts a balance of lipophilicity from the cyclohexyl group and hydrophilicity from the carboxylic acid moiety, influencing its solubility and reactivity.[1]
Chemical and Physical Data Summary
The fundamental properties of 3-Cyclohexylpropionic acid are summarized in the table below, compiled from various chemical suppliers and databases.[1][4]
| Property | Value | References |
| CAS Number | 701-97-3 | [1] |
| Molecular Formula | C₉H₁₆O₂ | [1][4] |
| Molecular Weight | 156.22 g/mol | [1][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Melting Point | 14-17 °C | [1][3][4] |
| Boiling Point | 275.8 °C (lit.) | [1][3][4] |
| Density | 0.912 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.464 (lit.) | [3][4] |
| Synonyms | 3-Cyclohexanepropionic acid, Cyclohexanepropionic acid | [1][2][3] |
Synthesis of 3-Cyclohexylpropionic Acid
The synthesis of 3-Cyclohexylpropionic acid can be achieved through various routes. A prevalent and efficient method involves the catalytic hydrogenation of cinnamic acid. This process typically occurs in two stages: the reduction of the alkene double bond, followed by the hydrogenation of the aromatic ring.
Catalytic Hydrogenation of Cinnamic Acid: A Two-Step Approach
A patented method describes a high-yield synthesis starting from cinnamic acid.[1] The process involves an initial oxidation of cinnamic acid in an alkaline solution using a silver-carbon catalyst, followed by the hydrogenation of the resulting cinnamate intermediate in the presence of a ruthenium on carbon (Ru/C) catalyst.[1]
This protocol is a representative procedure based on established methodologies for the complete hydrogenation of cinnamic acid to 3-Cyclohexylpropionic acid.[1][5]
Materials:
-
Cinnamic Acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature and pressure controls
-
Hydrogen gas source
Procedure:
-
Reactor Setup: In a high-pressure autoclave, charge with cinnamic acid (1 equivalent) and 5% Ru/C catalyst (typically 1-5 mol% of the substrate).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the cinnamic acid.
-
Inerting: Seal the reactor and purge several times with an inert gas, such as nitrogen or argon, to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6.89 MPa).[5]
-
Heating and Stirring: Heat the reaction mixture to the target temperature (e.g., 493 K or 220 °C) while stirring vigorously to ensure efficient mass transfer.[5]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-Cyclohexylpropionic acid can be further purified if necessary.
Purification by Vacuum Distillation
For high-purity applications, 3-Cyclohexylpropionic acid can be purified by vacuum distillation. This technique is particularly useful for compounds with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[6] A pressure-temperature nomograph can be used to estimate the boiling point at a given reduced pressure.[7]
Standard Operating Procedure for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Charge the round-bottom flask with the crude 3-Cyclohexylpropionic acid. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Gradually apply vacuum to the system, ensuring all connections are secure.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled 3-Cyclohexylpropionic acid in the receiving flask. The boiling point will be significantly lower than the atmospheric boiling point. For instance, at a pressure of 10 mmHg, the estimated boiling point would be considerably lower than 275.8 °C.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Analytical Methods for Quality Control
Accurate and reliable analytical methods are crucial for determining the purity and identity of 3-Cyclohexylpropionic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for assessing the purity of 3-Cyclohexylpropionic acid and detecting any impurities.[8][9][10]
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the identification of 3-Cyclohexylpropionic acid and for quantifying it in complex matrices.[11][12][13] For GC analysis of carboxylic acids, derivatization to a more volatile ester form (e.g., methyl ester) is often performed.
Representative GC-MS Protocol:
-
Derivatization (Esterification): React the 3-Cyclohexylpropionic acid sample with a methylating agent (e.g., diazomethane or BF₃/methanol).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 70°C, followed by a ramp to a final temperature of approximately 250°C.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Identification: Compare the obtained mass spectrum and retention time with that of a known standard or a spectral library.[11][12]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Cyclohexylpropionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[2][3][14]
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.35 (t, 2H): Triplet corresponding to the two protons of the -CH₂- group adjacent to the carboxyl group.
-
δ ~1.70-1.80 (m, 2H): Multiplet for the two protons of the -CH₂- group beta to the carboxyl group.
-
δ ~1.60-1.70 (m, 5H): Multiplet encompassing the protons on the cyclohexyl ring.
-
δ ~1.10-1.30 (m, 6H): Multiplet for the remaining protons on the cyclohexyl ring.
-
δ ~11.5 (br s, 1H): Broad singlet for the acidic proton of the carboxyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~180.0: Carboxyl carbon (C=O).
-
δ ~37.5: Carbon of the cyclohexyl ring attached to the propionyl chain.
-
δ ~34.0: -CH₂- carbon adjacent to the carboxyl group.
-
δ ~33.0, 26.5, 26.0: Carbons of the cyclohexyl ring.
-
δ ~31.0: -CH₂- carbon beta to the carboxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]
Key FTIR Absorption Bands:
-
~2920 cm⁻¹ and ~2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the cyclohexyl and propyl chains.[15]
-
~1710 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching of the carboxylic acid dimer.[15]
-
~3000-2500 cm⁻¹: A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid.[15]
-
~1450 cm⁻¹: C-H bending vibrations.
-
~1290 cm⁻¹: C-O stretching vibration coupled with O-H in-plane bending.
Applications in Drug Development and Research
3-Cyclohexylpropionic acid serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its unique properties also make it useful in drug delivery applications.
Permeation Enhancer for Oral Drug Delivery
One of the notable applications of 3-Cyclohexylpropionic acid is its role as a chemical permeation enhancer, facilitating the oral absorption of poorly permeable drugs.[4][18]
Mechanism of Action: While the precise mechanism is multifaceted, it is believed that 3-Cyclohexylpropionic acid and similar amphiphilic molecules can transiently and reversibly disrupt the highly ordered lipid structure of the intestinal epithelium.[4][18] This disruption is thought to occur through the insertion of the lipophilic cyclohexyl group into the lipid bilayer, while the hydrophilic carboxylic acid group interacts with the polar head groups. This perturbation increases the fluidity of the cell membrane, thereby creating temporary pathways for drug molecules to pass through more easily.[4][18]
Precursor in the Synthesis of Bioactive Molecules
3-Cyclohexylpropionic acid is a starting material for the synthesis of various chemical intermediates and active pharmaceutical ingredients (APIs).[19] Its derivatives have been investigated for a range of pharmacological activities.
-
Anti-inflammatory Agents: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[20][21][22][23] The cyclohexylpropionic acid scaffold can be modified to synthesize novel anti-inflammatory compounds.[20][21][23]
-
Anticancer Agents: The synthesis of amide and ester derivatives of propionic acids has been explored as a strategy to develop new anticancer agents.[24][25][26][27][28] The cyclohexyl moiety can be incorporated to modulate the lipophilicity and binding characteristics of these derivatives.
-
Fragrances: It is a precursor for the synthesis of fragrance esters, such as allyl cyclohexylpropionate, known for its pineapple-like scent.[2]
Safety and Handling
3-Cyclohexylpropionic acid is considered an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Cyclohexylpropionic acid is a valuable and versatile chemical with a well-defined property profile. Its synthesis via the catalytic hydrogenation of cinnamic acid is an efficient route to obtaining this compound. The analytical methods outlined provide a robust framework for quality control. Its applications, particularly as a permeation enhancer in drug delivery and as a synthetic precursor for bioactive molecules, highlight its importance in pharmaceutical and chemical research. This guide provides a solid foundation of technical information for scientists and researchers working with this compound.
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